3-(Hydroxymethyl)benzamide

Description

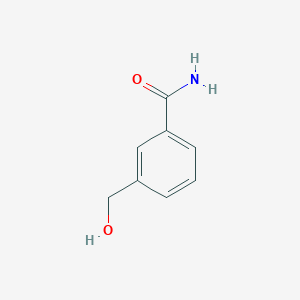

Structure

3D Structure

Properties

IUPAC Name |

3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBCCQNBZLMGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155337 | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126926-34-9 | |

| Record name | 3-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Hydroxymethyl)benzamide

CAS Number: 126926-34-9

Prepared by a Senior Application Scientist for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Benzamide Scaffold

In the vast landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[1] Among the myriad of substituted benzamides, 3-(Hydroxymethyl)benzamide emerges as a compound of significant interest due to its unique structural features, which suggest potential for novel molecular interactions and therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, and potential biological significance to empower researchers in their drug discovery and development endeavors. While specific biological data for this particular isomer is still emerging, this guide will draw upon established knowledge of related benzamide analogs to provide expert insights into its potential mechanisms of action and therapeutic applications.

Physicochemical Properties: A Foundation for Drug Design

A thorough understanding of a compound's physicochemical properties is paramount for predicting its behavior in biological systems and for guiding formulation and analytical method development.

Table 1: Physicochemical Properties of this compound [2]

| Property | Value | Source |

| CAS Number | 126926-34-9 | PubChem[2] |

| Molecular Formula | C₈H₉NO₂ | PubChem[2] |

| Molecular Weight | 151.16 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| Appearance | White to Off-White Solid (Predicted) | |

| Melting Point | >280°C (decomposes) (for the related 3-Carbamoylbenzoic acid) | ChemicalBook[3] |

| Boiling Point | 394.2±25.0 °C (Predicted) (for the related 3-Carbamoylbenzoic acid) | ChemicalBook[3] |

| Density | 1.368±0.06 g/cm³ (Predicted) (for the related 3-Carbamoylbenzoic acid) | ChemicalBook[3] |

| pKa | 3.92±0.10 (Predicted) (for the related 3-Carbamoylbenzoic acid) | ChemicalBook[3] |

Note: Some physical properties are predicted or are for the closely related precursor, 3-Carbamoylbenzoic acid, due to limited experimental data for this compound.

The presence of both a hydrogen-bond donating and accepting amide group, along with a polar hydroxymethyl group, suggests that this compound is likely to exhibit moderate aqueous solubility and engage in specific hydrogen bonding interactions with biological macromolecules.

Synthesis and Manufacturing: A Proposed Retrosynthetic Approach

While specific, detailed, and validated synthesis protocols for this compound are not abundantly available in the public domain, a logical and efficient synthetic strategy can be proposed based on established organic chemistry principles. A plausible and efficient route involves the reduction of the carboxylic acid functionality of 3-Carbamoylbenzoic acid.

Diagram 1: Proposed Synthesis of this compound

Caption: A proposed synthetic route to this compound.

Step-by-Step Experimental Protocol (Hypothetical):

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of 3-Carbamoylbenzoic acid in a suitable anhydrous solvent, such as tetrahydrofuran (THF).

-

Addition of Reducing Agent: A solution of a suitable reducing agent, such as borane-tetrahydrofuran complex or lithium aluminum hydride in THF, is added dropwise to the stirred solution of the starting material at a controlled temperature, typically 0 °C.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the complete consumption of the starting material.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. The resulting mixture is then filtered, and the organic layer is separated.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive reducing agents with atmospheric moisture and oxygen, which would otherwise lead to the decomposition of the reagents and a decrease in product yield.

-

Anhydrous Solvents: Anhydrous solvents are essential for the same reason as the inert atmosphere, to ensure the stability and reactivity of the reducing agents.

-

Controlled Temperature: The dropwise addition of the reducing agent at a low temperature is a critical safety measure to control the exothermic nature of the reaction and to prevent the formation of side products.

-

Careful Quenching: The quenching step must be performed slowly and at a low temperature to safely decompose any excess reducing agent.

Potential Biological Activities and Mechanisms of Action: An Extrapolative Analysis

While direct experimental evidence for the biological activity of this compound is limited, the broader class of benzamides has been extensively studied, revealing a diverse range of pharmacological effects. By examining the structure-activity relationships of related compounds, we can infer potential therapeutic targets and mechanisms of action for this compound.

1. Enzyme Inhibition:

Many benzamide derivatives are known to act as enzyme inhibitors.[4] The amide functionality can participate in hydrogen bonding interactions within the active site of an enzyme, while the substituted phenyl ring can engage in hydrophobic or pi-stacking interactions.

-

Carbonic Anhydrase and Acetylcholinesterase Inhibition: Recent studies have shown that certain benzamide derivatives exhibit potent inhibitory activity against carbonic anhydrases (CAs) and acetylcholinesterase (AChE), enzymes implicated in various pathological conditions, including glaucoma and Alzheimer's disease, respectively.[4] The hydroxymethyl group at the meta position of this compound could potentially influence its binding affinity and selectivity for these or other enzymes.

-

Sirtuin 2 (SIRT2) Inhibition: A series of 3-(benzylsulfonamido)benzamides have been identified as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[5] These compounds show promise in the treatment of neurodegenerative disorders like Huntington's disease.[5] The structural similarity of this compound to these inhibitors suggests that it may also interact with sirtuins.

Diagram 2: Potential Enzyme Inhibition by Benzamides

Caption: General mechanism of enzyme inhibition by benzamide derivatives.

2. Central Nervous System (CNS) Activity:

Substituted benzamides have a long history of use as CNS-active agents, particularly as antipsychotics and antiemetics.[1]

-

Dopamine Receptor Antagonism: The antipsychotic effects of many benzamides are attributed to their ability to antagonize dopamine D2-like receptors.[4] The substitution pattern on the benzamide ring is a key determinant of receptor affinity and selectivity. While the specific effects of the 3-hydroxymethyl group are unknown, it is plausible that it could modulate dopamine receptor binding.

-

Sigma-1 Receptor Agonism: More recently, novel benzamide derivatives have been identified as sigma-1 receptor (S1R) agonists, showing potential for the treatment of CNS disorders such as neurodegenerative diseases and brain ischemia.[6] The S1R is a molecular chaperone involved in neuroprotection, and its modulation by small molecules is a promising therapeutic strategy.

Future Directions and Research Opportunities

The limited availability of specific biological data for this compound presents a significant opportunity for further research. Key areas for investigation include:

-

Validated Synthesis: Development and publication of a robust and scalable synthesis protocol for this compound.

-

In Vitro Profiling: Comprehensive screening against a panel of enzymes and receptors, including but not limited to carbonic anhydrases, acetylcholinesterase, sirtuins, dopamine receptors, and sigma receptors.

-

Cell-Based Assays: Evaluation of the compound's effects on cellular processes such as proliferation, apoptosis, and signaling pathways in relevant disease models.

-

In Vivo Studies: Following promising in vitro results, investigation of the compound's pharmacokinetic properties, efficacy, and safety in animal models of disease.

Conclusion

This compound is a structurally intriguing molecule with the potential to contribute to the ever-expanding therapeutic utility of the benzamide class of compounds. While further research is needed to fully elucidate its pharmacological profile, this in-depth technical guide provides a solid foundation for researchers and drug development professionals to embark on the exploration of this promising chemical entity. The insights provided herein, based on the established knowledge of related benzamides, should serve as a valuable resource for designing and executing studies to unlock the full therapeutic potential of this compound.

References

- Tuğrak, M., Gül, H. İ., Anıl, B., & Gülçin, İ. (2022). Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1368–1380.

- Khanfar, M. A., Quinti, L., Wang, H., Choi, S. H., Kazantsev, A. G., & Silverman, R. B. (2014). Development and characterization of 3-(benzylsulfonamido)benzamides as potent and selective SIRT2 inhibitors. European Journal of Medicinal Chemistry, 76, 414–426.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 182768, this compound.

- Flores Huilcapi, A. G., Lozano Mera, B. D., & Carrera Almendáriz, L. S. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2.1), 6-22.

- PrepChem (2023). Synthesis of N-(hydroxymethyl)benzamide.

- Abou-El-Enien, M., El-Gamal, K. M., El-Adl, K., & El-Saeed, M. (2023). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Pharmaceuticals, 16(7), 963.

- Mărgineanu, I., Tica, O., Tica, A. A., & Duțu, C. A. (2021). Experimental Pharmacological Research Regarding Some Newly Synthesized Benzamides on Central Nervous System Functions. Medicina, 57(10), 1083.

- Abbasi, M. A., Rehman, A., Irshad, M., Siddiqui, S. Z., & Ashraf, M. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- Ross, D., Farmer, P. B., Gescher, A., J-L, M., & Threadgill, M. D. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781.

- Tenn, W. J., 3rd, French, N. L., & Nagorski, R. W. (2001). Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. Organic Letters, 3(1), 75–78.

- Liu, Y., Zhang, Y., Zhang, Y., Xie, Y., & Zhao, Y. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1343–1347.

- Google Patents. (2002). Process for preparing benzamide.

- Pharmaffiliates. 3-Carbamoylbenzoic Acid.

- Abbasi, M. A., Rasool, S., Ashraf, M., Ejaz, S. A., Hassan, R., & Khalid, N. (2014). Synthesis, spectral characterization and enzyme inhibition Studies of different chlorinated sulfonamides. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1741-1747.

- Google Patents. (2019). Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-CARBOXAMIDOBENZOIC ACID | 4481-28-1 [chemicalbook.com]

- 4. Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-(Hydroxymethyl)benzamide

This guide provides a comprehensive technical overview of 3-(Hydroxymethyl)benzamide, a versatile chemical compound with significant applications in research and development. Tailored for researchers, scientists, and drug development professionals, this document delves into its fundamental properties, synthesis, characterization, and potential applications, grounding all claims in verifiable scientific literature.

Introduction: The Versatile Benzamide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry and materials science, valued for their unique structural and chemical properties.[1] this compound (Figure 1), a member of this important class, serves as a crucial building block and intermediate in the synthesis of more complex molecules. Its bifunctional nature, featuring both a primary alcohol and a primary amide on a benzene ring, allows for a diverse range of chemical transformations. This guide will explore the key attributes of this compound, providing practical insights for its use in a laboratory setting.

Figure 1: Chemical Structure of this compound

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in research. The key physicochemical data for this compound are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₉NO₂ | [2] |

| Molecular Weight | 151.16 g/mol | [2] |

| CAS Number | 126926-34-9 | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | White solid/powder | [3] |

| pKa of Hydroxyl Group | ~13.05 | [4] |

Note: The pKa value is for the closely related N-(hydroxymethyl)benzamide and serves as a reasonable estimate.

Spectroscopic Characterization

Accurate characterization is essential to confirm the identity and purity of a synthesized or purchased compound. Below are the expected spectroscopic signatures for this compound.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to its molecular weight. Electron ionization (GC-MS) would yield a base peak at m/z 151.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key expected absorptions include:

-

O-H Stretch: A broad peak in the range of 3550-3200 cm⁻¹ due to the hydroxyl group.[5]

-

N-H Stretch: Two peaks for the primary amide in the 3500-3300 cm⁻¹ region.[5]

-

C=O Stretch: A strong absorption for the amide carbonyl between 1690-1630 cm⁻¹.[5]

-

Aromatic C=C Bending: Peaks in the 1700-1500 cm⁻¹ range.[5]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons.

-

¹³C NMR: The carbon NMR will show characteristic peaks for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the amide.

-

Synthesis and Purification

A common and straightforward method for the synthesis of related N-(hydroxymethyl)benzamides involves the reaction of the parent benzamide with formaldehyde.[6] While a specific, detailed, peer-reviewed synthesis for the 3-substituted isomer was not found in the immediate search, a general and plausible synthetic route can be proposed based on established chemical principles.

Proposed Synthetic Workflow

The synthesis of this compound can be logically approached from 3-cyanobenzyl alcohol or methyl 3-(hydroxymethyl)benzoate. A robust method would involve the hydrolysis of the corresponding nitrile or the amidation of the ester.

Caption: Proposed synthetic routes to this compound.

Experimental Protocol: Amidation of Methyl 3-(hydroxymethyl)benzoate

This protocol is a generalized procedure based on standard amidation reactions.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-(hydroxymethyl)benzoate in a suitable solvent such as methanol.

-

Reagent Addition: Add an excess of aqueous ammonia (e.g., 28-30% solution) to the flask.

-

Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, remove the solvent under reduced pressure. The crude product will likely precipitate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield pure this compound.

Characterization Workflow

The identity and purity of the synthesized product must be confirmed through a series of analytical techniques.

Caption: Workflow for the characterization of this compound.

Applications in Research and Drug Discovery

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] this compound, with its reactive handles, is a valuable intermediate for creating libraries of compounds for biological screening.

Role as a Synthetic Intermediate

The hydroxyl and amide groups can be independently or sequentially modified to generate diverse chemical entities. For example, the hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted to an ether or ester. The amide can be hydrolyzed or reduced. These transformations open up a vast chemical space for exploration.

Potential Biological Significance

While specific biological activities for this compound itself are not extensively documented in the searched literature, the broader class of benzamides exhibits a wide range of pharmacological effects, including:

-

Anticancer Activity: Many benzamide derivatives have been investigated as anticancer agents.[7][8]

-

Antimicrobial Properties: Certain substituted benzamides have shown activity against various bacterial and fungal strains.[9]

-

Enzyme Inhibition: The benzamide core is present in various enzyme inhibitors.

The related compound, N-(hydroxymethyl)benzamide, has been identified as a metabolite in studies of N-methylbenzamides, indicating its relevance in metabolic pathways.[10]

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling this compound.

GHS Hazard Classification:

-

Harmful if swallowed.[2]

-

Causes skin irritation.[2]

-

Causes serious eye irritation.[2]

-

May cause respiratory irritation.[2]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H302 | Harmful if swallowed |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |

Handling Recommendations:

-

Use in a well-ventilated area or under a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3]

-

Avoid inhalation of dust.[11]

-

Wash hands thoroughly after handling.[11]

Conclusion

This compound is a valuable chemical entity with significant potential for synthetic and medicinal chemistry applications. Its straightforward structure, combined with the reactivity of its functional groups, makes it an attractive starting material for the synthesis of novel compounds. This guide has provided a foundational understanding of its properties, synthesis, and safe handling, empowering researchers to effectively utilize this compound in their scientific endeavors.

References

- PubChem. (n.d.). Benzamide, 3-(hydroxymethyl)-. National Center for Biotechnology Information.

- Royal Society of Chemistry. (n.d.). Supporting Information.

- PubChem. (n.d.). N-(hydroxymethyl)benzamide. National Center for Biotechnology Information.

- Biological Magnetic Resonance Bank. (n.d.). Benzamide.

- PrepChem. (n.d.). Synthesis of N-(hydroxymethyl)benzamide.

- Murphy, J. L., et al. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.

- Ross, D., Farmer, P. B., & Gescher, A. (1983). The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. Biochemical Pharmacology, 32(11), 1773–1781.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0004461).

- Cheméo. (n.d.). 3-hydroxy-benzamide.

- Yamabe, S., et al. (1995). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Yakugaku Zasshi: Journal of the Pharmaceutical Society of Japan, 115(3), 199–210.

- Royal Society of Chemistry. (n.d.). Electronic Supporting Information.

- NIST. (n.d.). N-(hydroxymethyl)benzamide. NIST WebBook.

- mzCloud. (2015, April 2). N Hydroxymethyl benzamide.

- ChemBK. (n.d.). 3-Hydroxy-benzamide.

- NIST. (n.d.). Benzamide. NIST WebBook.

- NIST. (n.d.). Benzamide, N-hydroxy-. NIST WebBook.

- WebSpectra. (n.d.). IR Absorption Table. University of California, Los Angeles.

- Google Patents. (n.d.). WO2003106440A2 - Process for the synthesis of a benzamide derivative.

- Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 26-30.

- Wang, Y., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 25(21), 5035.

- Walsh Medical Media. (2016, November 28). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.

- Li, Y., et al. (2014). Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365–1370.

- International Science Community Association. (2021). Biological activities of benzimidazole derivatives: A review. Research Journal of Chemical Sciences, 11(1), 42-48.

- Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl.

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isca.me [isca.me]

- 9. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The formation and metabolism of N-hydroxymethyl compounds--III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Hydroxymethyl)benzamide

This guide provides an in-depth exploration of 3-(Hydroxymethyl)benzamide, a key chemical intermediate, with a focus on its synthesis, characterization, and critical role in the development of targeted therapeutics. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes fundamental chemical data with practical, field-proven insights into its application, particularly as a foundational scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors.

Introduction: The Strategic Importance of the Benzamide Scaffold

Benzamide derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents.[1] Their prevalence is due to the amide group's ability to form stable, directional hydrogen bonds, allowing for precise interactions with biological targets like enzyme active sites. This compound (Figure 1) emerges as a particularly valuable building block. It combines the essential benzamide pharmacophore with a reactive hydroxymethyl group at the meta-position, providing a versatile handle for synthetic elaboration and derivatization. This unique combination makes it a sought-after intermediate in the synthesis of complex molecules, most notably in the field of oncology with the development of PARP inhibitors.[2]

Core Chemical and Physical Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective use in synthesis and formulation. These properties dictate choices regarding reaction conditions, solvent systems, purification methods, and storage.

Structural and General Properties

The core identity of this compound is defined by its molecular structure and associated identifiers.

-

IUPAC Name: this compound[3]

-

CAS Number: 126926-34-9[3]

-

Molecular Formula: C₈H₉NO₂[3]

-

Appearance: Typically an off-white to white crystalline powder or solid.

The key structural features are a primary amide group (-CONH₂) and a primary alcohol (-CH₂OH) attached to a benzene ring at positions 1 and 3, respectively. This arrangement is visually represented below.

Figure 2: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis and purification of this compound. Each step includes built-in checks and rationales.

Materials:

-

3-(Hydroxymethyl)benzonitrile

-

Hydrogen Peroxide (30% w/w aqueous solution)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Dimethyl Sulfoxide (DMSO) or Ethanol

-

Ethyl Acetate

-

Saturated Sodium Sulfite (Na₂SO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(hydroxymethyl)benzonitrile (1.0 eq) in DMSO or ethanol.

-

Addition of Base: Add potassium carbonate (2.0 eq) or a 2M aqueous solution of sodium hydroxide (2.0 eq) to the stirred solution.

-

Causality: The base deprotonates hydrogen peroxide to form the hydroperoxide anion (HOO⁻), which is the active nucleophile that attacks the electrophilic nitrile carbon. [4]3. Addition of Oxidant: Cool the mixture in an ice bath. Slowly add 30% hydrogen peroxide (3.0-4.0 eq) dropwise, ensuring the internal temperature does not exceed 10-15 °C.

-

Self-Validation: The slow, cooled addition is critical to control the exothermic reaction and prevent runaway decomposition of hydrogen peroxide. Vigorous gas evolution indicates the temperature is too high.

-

-

Reaction: After the addition is complete, remove the ice bath and warm the mixture to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrile is consumed (typically 2-4 hours).

-

Self-Validation: A co-spotted TLC plate (starting material, co-spot, reaction mixture) provides unambiguous confirmation of reaction completion. The product, being more polar, will have a lower Rf value than the starting nitrile.

-

-

Work-up: Cool the reaction mixture to room temperature. Carefully add saturated aqueous sodium sulfite solution dropwise until gas evolution ceases to quench any unreacted hydrogen peroxide.

-

Extraction: If DMSO was used, dilute the mixture with a significant volume of water and extract with ethyl acetate (3x volumes). If ethanol was used, remove it under reduced pressure before diluting with water and extracting with ethyl acetate.

-

Washing: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Causality: The water wash removes inorganic salts and residual DMSO/ethanol, while the brine wash removes the bulk of the remaining water before the drying agent is used.

-

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from hot water or an ethyl acetate/hexane solvent system to afford pure this compound as a white solid.

-

Self-Validation: The purity of the final product should be confirmed by melting point determination and spectroscopic analysis (NMR, IR). A sharp melting point close to the literature value indicates high purity.

-

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation of the synthesized molecule. The key techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the connectivity and chemical environment of all atoms in the molecule. Spectra are typically recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the compound and has exchangeable protons that do not obscure the signals from the amide and hydroxyl groups.

Expected ¹H NMR Signals (in DMSO-d₆):

-

Amide Protons (-CONH₂): Two broad singlets, typically in the range of 7.3-8.1 ppm. The chemical shift can vary with concentration and temperature due to hydrogen bonding.

-

Aromatic Protons (-C₆H₄-): Four signals in the aromatic region (approx. 7.4-7.9 ppm), corresponding to the four protons on the benzene ring. The proton at C2 (ortho to the amide) is often the most downfield.

-

Hydroxyl Proton (-OH): A triplet (due to coupling with the adjacent CH₂) around 5.3 ppm. This signal will disappear upon addition of D₂O, a key test for identifying exchangeable protons.

-

Benzylic Protons (-CH₂-): A doublet (due to coupling with the adjacent OH) around 4.5 ppm. This signal will collapse to a singlet upon addition of D₂O.

Expected ¹³C NMR Signals (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 168 ppm.

-

Aromatic Carbons (-C₆H₄-): Six distinct signals in the range of 125-142 ppm. The carbon attached to the hydroxymethyl group (C3) and the carbon attached to the amide group (C1) will be quaternary and can be identified by DEPT experiments.

-

Benzylic Carbon (-CH₂-): A signal in the aliphatic region, typically around 62-63 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. A sample is typically prepared as a KBr pellet to obtain a solid-state spectrum. [5][6] Key FT-IR Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3150 | N-H Stretch (asymmetric & symmetric) | Primary Amide (-CONH₂) |

| ~3300 (broad) | O-H Stretch | Alcohol (-CH₂OH) |

| 3100 - 3000 | C-H Stretch (aromatic) | Benzene Ring |

| ~1660 | C=O Stretch (Amide I band) | Primary Amide (-CONH₂) |

| ~1620 | N-H Bend (Amide II band) | Primary Amide (-CONH₂) |

| 1400 - 1600 | C=C Stretch (in-ring) | Benzene Ring |

| ~1050 | C-O Stretch | Primary Alcohol (-CH₂OH) |

Causality of Key Peaks:

-

The two distinct N-H stretching bands are characteristic of a primary amide. [7]* The broadness of the O-H stretching band is due to extensive intermolecular hydrogen bonding in the solid state.

-

The C=O (Amide I) band is one of the most intense and reliable peaks in the spectrum, providing clear evidence of the amide functionality.

Applications in Drug Discovery: A Scaffold for PARP Inhibitors

The primary driver for the synthesis of this compound in a research and development context is its utility as a key intermediate for potent enzyme inhibitors, particularly PARP inhibitors. [2]

The Role of PARP in Cancer Therapy

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes essential for DNA repair. [8]In cancer cells that have defects in other DNA repair pathways (such as those with BRCA1 or BRCA2 mutations), inhibiting PARP leads to an accumulation of DNA damage and ultimately cell death. This concept, known as "synthetic lethality," has made PARP inhibitors a highly successful class of targeted cancer therapies. [7][8]

This compound as a Pharmacophore

The benzamide moiety is a classic pharmacophore that mimics the nicotinamide portion of NAD+, the natural substrate for PARP. [9]By binding in the nicotinamide-binding pocket of the enzyme, it competitively inhibits its catalytic activity. The 3-(hydroxymethyl) group does not directly participate in this binding but serves as a crucial synthetic handle. It allows for the covalent attachment of larger, more complex chemical groups that can extend into other pockets of the enzyme, thereby increasing potency and selectivity.

Figure 3: Schematic of a benzamide-based PARP inhibitor binding to the enzyme.

The synthesis of advanced PARP inhibitors often involves converting the hydroxymethyl group of this compound into other functionalities (e.g., a halomethyl, aminomethyl, or ether linkage) to connect it to the rest of the target molecule. This strategic positioning allows chemists to explore structure-activity relationships (SAR) and optimize the drug's properties.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classifications provide a summary of its potential hazards.

GHS Hazard Statements: [3]* H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

First Aid: In case of contact with eyes or skin, rinse immediately and thoroughly with water. If swallowed or inhaled, seek immediate medical attention.

Conclusion

This compound is more than a simple organic compound; it is a strategic tool in modern medicinal chemistry. Its well-defined physicochemical properties, accessible synthesis via nitrile hydrolysis, and clear spectroscopic signatures make it a reliable and characterizable intermediate. Its most significant value lies in its role as a foundational building block for PARP inhibitors, a class of drugs that has transformed the treatment landscape for certain cancers. For researchers in drug discovery, a mastery of the properties and handling of this key intermediate is essential for the successful design and synthesis of next-generation targeted therapies.

References

- Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP).Bioorganic & Medicinal Chemistry, 1998. URL: https://pubmed.ncbi.nlm.nih.gov/9871761/

- Design and Synthesis of Benzimidazole-4-carboxamides as Potent Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors.ResearchGate, 2017. URL: https://www.researchgate.net/publication/319985923_Design_and_Synthesis_of_Benzimidazole-4-carboxamides_as_Potent_PolyADP-Ribose_Polymerase-1_PARP-1_Inhibitors

- Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity.PMC, National Institutes of Health, 2020. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7463920/

- FT–IR benzamide ( 1 ). | Download Scientific Diagram.ResearchGate. URL: https://www.researchgate.net/figure/FT-IR-benzamide-1_fig4_265220494

- Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768.PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/182768

- Application of 3-Aminobenzamide in Medicinal Chemistry: A Focus on PARP Inhibition.BenchChem. URL: https://www.benchchem.com/blog/application-of-3-aminobenzamide-in-medicinal-chemistry-a-focus-on-parp-inhibition/

- WO2003106440A2 - Process for the synthesis of a benzamide derivative.Google Patents. URL: https://patents.google.

- Figure S6. 1 H/ 13 C NMR spectra of 3 in DMSO-d6.ResearchGate. URL: https://www.researchgate.net/figure/H-13-C-NMR-spectra-of-3-in-DMSO-d6_fig7_334546571

- (PDF) Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives.ResearchGate. URL: https://www.researchgate.

- ¹H NMR (500 MHz, DMSO-d6, ppm) and ¹³C NMR (500 MHz, 5000 scans,...ResearchGate. URL: https://www.researchgate.net/figure/H-NMR-500-MHz-DMSO-d6-ppm-and-13-C-NMR-500-MHz-5000-scans-DMSO-d6-ppm-spectra-a-1_fig2_323498877

- Synthesis of N-(hydroxymethyl)benzamide.PrepChem.com. URL: https://www.prepchem.com/synthesis-of-n-hydroxymethyl-benzamide

- Benzamide(55-21-0) 1H NMR spectrum.ChemicalBook. URL: https://www.chemicalbook.com/spectrum/55-21-0_1hnmr.htm

- This compound (C8H9NO2).PubChemLite. URL: https://pubchemlite.com/compound/3-hydroxymethylbenzamide-182768

- Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.AWS. URL: https://s3.amazonaws.com/s3.jurn.io/jurn.io/jurn_j_org_chem_2023_88_13_8803_8809.pdf

- Figure S2. Study of hydrolysis of benzonitrile. | Download Scientific Diagram.ResearchGate. URL: https://www.researchgate.net/figure/Study-of-hydrolysis-of-benzonitrile_fig2_263481232

- Final Benzamide Preparations | PDF.Scribd. URL: https://www.scribd.

- Biocatalytic Hydrolysis of 3‐Hydroxyalkanenitriles to 3‐Hydroxyalkanoic Acids.ResearchGate, 2010. URL: https://www.researchgate.net/publication/42385153_Biocatalytic_Hydrolysis_of_3-Hydroxyalkanenitriles_to_3-Hydroxyalkanoic_Acids

- Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768.PubChem, National Institutes of Health. URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-(Hydroxymethyl)benzamide

- Figure 4. FTIR spectra obtained using KBr pellets for (a) 3-HBA and (b)...ResearchGate. URL: https://www.researchgate.net/figure/FTIR-spectra-obtained-using-KBr-pellets-for-a-3-HBA-and-b-poly-3-HBA-with-20_fig4_234033100

- Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides.Indian Journal of Chemistry, 2015. URL: http://nopr.niscpr.res.in/handle/123456789/30355

- Trouble Shooting Information - Analysis with Merck · All you really need.Merck KGaA. URL: https://www.carlroth.com/medias/SDB-FT-IR-Spectroscopy-EN.pdf?context=bWFzdGVyfGRvd25sb2Fkc3wyMzQ2NDd8YXBwbGljYXRpb24vcGRmfGRvd25sb2Fkcy9oYjEvaDUzLzkwNzU0NzkxNjcwNzAucGRmfDgyYjM0YmU4YjM3Y2M3YjQ2YjE5Y2E3YjQxNmQ0YjY0ZDI1ZDY3N2U5YjFjYmQwYmQxZTI0N2Y4YjY5YjcxZmM

- IR Spectra of Selected Compounds.Chemistry LibreTexts, 2020. URL: https://chem.libretexts.

- Part 6: Preparation of Organic Compounds.A practical handbook for pharmaceutical chemistry. URL: https://www.researchgate.

- III. The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds.PubMed, National Institutes of Health, 1983. URL: https://pubmed.ncbi.nlm.nih.gov/6866572/

- KBr Pellet Method.Shimadzu. URL: https://www.shimadzu.com/an/ftir/support/ftirtalk/talk8/intro.html

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry.Walsh Medical Media, 2016. URL: https://www.walshmedicalmedia.com/open-access/pharmacological-potential-of-benzamide-analogues-and-their-uses-in-medicinal-chemistry-2329-6798-1000194.pdf

- 3,4,5-Trihydroxybenzamide (CAS 618-73-5) - Chemical & Physical Properties.Cheméo. URL: https://www.chemeo.com/cid/19-215-9/3-4-5-Trihydroxybenzamide.html

- How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis.YouTube, 2023. URL: https://www.youtube.

- Benzamide.Wikipedia. URL: https://en.wikipedia.org/wiki/Benzamide

- Benzamide CAS#: 55-21-0.ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7139419.htm

Sources

- 1. Solved Hydrolysis of a nitrile compound to the corresponding | Chegg.com [chegg.com]

- 2. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. merckmillipore.com [merckmillipore.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

3-(Hydroxymethyl)benzamide spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-(Hydroxymethyl)benzamide

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of molecular entities is paramount. This compound (CAS: 126926-34-9) is a valuable bifunctional building block, incorporating both a primary amide and a primary alcohol tethered to an aromatic core.[1] This unique arrangement makes it a versatile precursor for the synthesis of a wide array of more complex molecules, including potential drug candidates.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize and validate the structure of this compound. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting not just the data, but the underlying scientific rationale for its interpretation. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how these analytical techniques converge to provide a complete molecular portrait.

Molecular Identity and Structure

A clear understanding of the target molecule's fundamental properties is the foundation of any spectroscopic analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 126926-34-9 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| Monoisotopic Mass | 151.063329 Da | [1] |

The structural arrangement of these atoms is visualized below. The numbering convention used in the subsequent spectroscopic analysis is provided for clarity.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the carbon-hydrogen framework of an organic molecule. While complete experimental spectra for this compound are not consistently available in public databases, we can reliably predict the expected chemical shifts and coupling patterns based on extensive empirical data for analogous structures.

Expertise & Experience: The Choice of Solvent

For a molecule containing exchangeable protons (from -OH and -NH₂ groups), the choice of deuterated solvent is critical. While CDCl₃ is common, it often fails to show sharp signals for these protons, or they may be broadened and difficult to identify.

Insight: The preferred solvent is deuterated dimethyl sulfoxide (DMSO-d₆). Its ability to form hydrogen bonds with the analyte slows down the proton exchange rate, resulting in the observation of distinct, and often coupled, signals for the O-H and N-H protons. The residual proton signal of DMSO-d₆ (around 2.50 ppm) serves as a convenient internal reference.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved. A brief period in a sonicator bath may be required for complete dissolution.

-

Analysis: Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

¹H NMR Spectroscopy (Predicted in DMSO-d₆)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H (Amide) | 8.0 - 7.4 | Broad Singlet | 2H | Amide protons are often broad due to quadrupole effects from the nitrogen atom and exchange. Two distinct signals (one for each proton) may be observed. |

| H2 | ~7.85 | Singlet (or t) | 1H | Located ortho to the electron-withdrawing amide group, this proton is deshielded. Appears as a singlet or a narrow triplet due to small meta couplings. |

| H6 | ~7.75 | Doublet | 1H | Ortho to the amide group and deshielded. Coupled to H5. |

| H4 | ~7.45 | Doublet | 1H | Ortho to the hydroxymethyl group. Coupled to H5. |

| H5 | ~7.40 | Triplet | 1H | Coupled to both H4 and H6, resulting in a triplet. |

| H (Hydroxyl) | ~5.30 | Triplet | 1H | The hydroxyl proton signal is coupled to the adjacent methylene protons (CH₂), appearing as a triplet. This coupling is reliably observed in DMSO. |

| H8 (CH₂) | ~4.50 | Doublet | 2H | These benzylic protons are coupled to the hydroxyl proton, resulting in a doublet. They are deshielded by the adjacent aromatic ring and oxygen atom. |

¹³C NMR Spectroscopy (Predicted in DMSO-d₆)

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted δ (ppm) | Rationale |

| C7 (C=O) | ~168 | The amide carbonyl carbon is characteristically found in this downfield region.[2] |

| C3 | ~142 | Aromatic quaternary carbon attached to the hydroxymethyl group. Its chemical shift is influenced by the attached -CH₂OH group. |

| C1 | ~134 | Aromatic quaternary carbon attached to the amide group. |

| C5 | ~128 | Aromatic methine carbon. |

| C6 | ~127 | Aromatic methine carbon, slightly deshielded by its proximity to the amide group. |

| C4 | ~126 | Aromatic methine carbon. |

| C2 | ~125 | Aromatic methine carbon. |

| C8 (CH₂) | ~63 | The benzylic carbon attached to the hydroxyl group is found in this typical range for benzyl alcohols. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a modern, field-proven method that requires minimal sample preparation.

-

Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty accessory.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the built-in clamp to ensure firm and even contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹.

-

Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Interpretation of Characteristic IR Absorption Bands

The IR spectrum of this compound will be dominated by features from its alcohol and primary amide functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 | O-H Stretch (broad) | Alcohol (-OH) | A strong, broad absorption in this region is a definitive indicator of the hydroxyl group, with broadening due to hydrogen bonding. |

| ~3350 & ~3180 | N-H Stretch (two bands) | Primary Amide (-NH₂) | Primary amides typically show two distinct bands corresponding to the asymmetric and symmetric N-H stretching modes.[3] |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to weak absorptions characteristic of sp² C-H bonds. |

| ~1660 | C=O Stretch (Amide I) | Amide (-C=O) | This is a very strong and sharp absorption, one of the most characteristic peaks in the spectrum, confirming the presence of the amide carbonyl. |

| ~1620 | N-H Bend (Amide II) | Amide (-NH₂) | This band arises from the in-plane bending of the N-H bonds and is another key indicator of the amide group. |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Several medium-intensity bands appear in this region due to the stretching vibrations within the benzene ring. |

| ~1250 | C-O Stretch | Primary Alcohol | A strong band indicating the stretching vibration of the C-O single bond of the hydroxymethyl group. |

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details that serve as a molecular fingerprint.

Experimental Protocol: Electron Ionization (EI-MS)

Electron Ionization is a classic "hard" ionization technique that provides reproducible fragmentation patterns ideal for structural elucidation and library matching.

-

Sample Introduction: Introduce a small amount of the sample into the instrument, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[4] This ejects an electron from the molecule, creating a positively charged radical ion, the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to break apart into smaller, characteristic fragment ions.[5]

-

Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Data Interpretation and Fragmentation Analysis

The mass spectrum of this compound is expected to show a clear molecular ion and characteristic fragments.

| m/z Value | Proposed Ion | Significance |

| 151 | [C₈H₉NO₂]⁺• | Molecular Ion (M⁺•) . The presence of this peak confirms the molecular weight of the compound.[1] |

| 135 | [C₈H₉O₂]⁺ | [M - NH₂]⁺ . This significant fragment corresponds to the loss of an amino radical (•NH₂). The resulting ion is likely a 3-(hydroxymethyl)benzoyl cation.[1] |

| 134 | [C₈H₈O₂]⁺• | [M - NH₃]⁺• . Loss of a neutral ammonia molecule is another possible fragmentation pathway. |

| 122 | [C₇H₆O₂]⁺• | [M - CH₂OH]⁺• . Loss of the hydroxymethyl radical. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation . A common fragment in benzamide derivatives, arising from cleavage of the C-C bond between the ring and the hydroxymethyl group, followed by loss of CO. |

| 77 | [C₆H₅]⁺ | Phenyl cation . A characteristic fragment indicating the presence of a benzene ring, formed by the loss of CO from the benzoyl cation.[6] |

digraph "MS_Fragmentation" { graph [bgcolor="transparent", rankdir=LR]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];M [label="[M]⁺•\nm/z = 151", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F1 [label="[M - NH₂]⁺\nm/z = 135"]; F2 [label="[C₇H₅O]⁺\nm/z = 105"]; F3 [label="[C₆H₅]⁺\nm/z = 77"];

M -> F1 [label="- •NH₂"]; F1 -> F2 [label="- CH₂O"]; F2 -> F3 [label="- CO"]; }

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Conclusion

The structural identity of this compound is unequivocally confirmed by the collective evidence from NMR, IR, and Mass Spectrometry. NMR spectroscopy elucidates the precise arrangement of protons and carbons in the molecular skeleton. IR spectroscopy provides rapid confirmation of the essential alcohol and primary amide functional groups. Finally, mass spectrometry validates the molecular weight and reveals a fragmentation pattern consistent with the proposed structure. By integrating the data from these orthogonal techniques, researchers can proceed with confidence in the identity and purity of this versatile chemical intermediate.

References

- PubChem. (n.d.). Benzamide, 3-(hydroxymethyl)-. National Center for Biotechnology Information.

- Murphy, J. L., et al. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines.

- Biological Magnetic Resonance Bank. (n.d.). bmse000668 Benzamide. University of Wisconsin-Madison.

- Gao, W., et al. (2013). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules, 18(1), 1-13.

- PubChemLite. (n.d.). This compound (C8H9NO2).

- Royal Society of Chemistry. (2018). Supporting Information 1 Experimental Method Infrared spectroscopy.

- NIST. (n.d.). Benzamide. NIST Chemistry WebBook.

- NIST. (n.d.). N-(hydroxymethyl)benzamide. NIST Chemistry WebBook.

- LibreTexts Chemistry. (2020). Interpretation of mass spectra.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). Benzamide-simplified mass spectrum.

Sources

- 1. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. uni-saarland.de [uni-saarland.de]

- 5. whitman.edu [whitman.edu]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-(Hydroxymethyl)benzamide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)benzamide is a key structural motif found in a variety of pharmacologically active compounds, most notably as a precursor and intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anti-cancer agents.[1][2] Understanding the solubility of this compound in different solvent systems is paramount for its efficient synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the solubility of this compound, grounded in theoretical principles and practical experimental methodologies. We will explore the molecular characteristics governing its solubility, present a qualitative solubility profile based on the principle of "like dissolves like," and provide a detailed, field-proven protocol for the experimental determination of its solubility. Furthermore, this guide will delve into the practical implications of solubility in the context of drug development, with a particular focus on its role in the synthesis of PARP inhibitors.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound belongs to the benzamide class of organic compounds, which are characterized by a benzene ring attached to an amide functional group. The additional hydroxymethyl group (-CH2OH) at the meta position introduces a key site for hydrogen bonding and further chemical modification. This unique combination of a rigid aromatic ring, a hydrogen-bond donating and accepting amide group, and a polar hydroxymethyl group imparts a distinct solubility profile that is critical to its handling and application in a laboratory setting.

The primary interest in this compound within the pharmaceutical industry stems from its utility as a building block for more complex molecules. Notably, the benzamide scaffold is a cornerstone in the design of PARP inhibitors.[3][4] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating certain types of cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[2][5] The synthesis of these intricate inhibitor molecules often involves intermediates structurally related to this compound, making a thorough understanding of its solubility indispensable for process optimization and yield maximization.

Theoretical Framework: Predicting the Solubility of this compound

The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle.[6] This means that polar solutes tend to dissolve in polar solvents, while nonpolar solutes are more soluble in nonpolar solvents. This compound is a molecule with both polar and non-polar characteristics:

-

Polar Moieties: The amide (-CONH2) and hydroxymethyl (-CH2OH) groups are highly polar and capable of forming strong hydrogen bonds as both donors and acceptors.

-

Non-polar Moiety: The benzene ring is non-polar and contributes to hydrophobic interactions.

This amphiphilic nature suggests that this compound will exhibit a nuanced solubility profile.

The Role of Hydrogen Bonding

The capacity for hydrogen bonding is a dominant factor influencing the solubility of this compound. The amide group can participate in multiple hydrogen bonds, while the hydroxyl group adds another site for this strong intermolecular interaction. Solvents that are also capable of hydrogen bonding (protic solvents) are therefore expected to be effective at solvating this molecule. The energy gained from forming solute-solvent hydrogen bonds must overcome the energy required to break the solute-solute interactions in the crystal lattice and the solvent-solvent interactions.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Arising from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Arising from hydrogen bonding interactions.

Qualitative Solubility Profile of this compound

Based on the theoretical principles outlined above and qualitative data for structurally similar compounds, we can predict the solubility of this compound in a range of common laboratory solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding capabilities of both the solvent and solute. The hydroxyl and amide groups of this compound can readily interact with the hydroxyl groups of these solvents. For instance, 3-hydroxy-benzamide is known to be soluble in methanol.[7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents possess polar groups and can act as hydrogen bond acceptors, but not donors. They can solvate the polar regions of the molecule, but less effectively than protic solvents. |

| Non-polar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The dominant intermolecular forces in these solvents are weak van der Waals forces, which are insufficient to overcome the strong hydrogen bonding and dipolar interactions within the this compound crystal lattice. |

It is important to note that temperature will significantly influence solubility. For most solid solutes, solubility increases with increasing temperature. This property is exploited in the purification technique of recrystallization.

Experimental Determination of Solubility: A Step-by-Step Protocol

For researchers requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a compound.

Experimental Workflow for Equilibrium Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

To each vial, add a known volume of the desired solvent (e.g., water, ethanol, acetone).

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed at the end of the equilibration period.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE or PVDF) into a clean vial to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method).

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Prepare a standard curve of this compound of known concentrations to accurately determine the concentration of the saturated solution.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Practical Application: Recrystallization for Purification

Recrystallization is a powerful technique for purifying solid organic compounds, and its success is critically dependent on the solubility properties of the compound.[6][8][9] The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[6]

Recrystallization Workflow

Caption: General workflow for the recrystallization of this compound.

Solvent Selection for Recrystallization

Based on the predicted solubility profile, a mixed solvent system is often effective for the recrystallization of compounds like this compound. For example, a polar protic solvent in which the compound is highly soluble (e.g., ethanol or methanol) can be paired with a non-polar anti-solvent in which it is poorly soluble (e.g., water or hexane). The crude compound is dissolved in a minimal amount of the hot primary solvent, and the anti-solvent is added dropwise until the solution becomes cloudy, indicating the onset of precipitation. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

Conclusion

A comprehensive understanding of the solubility of this compound is a critical enabler for its effective utilization in research and drug development. While quantitative solubility data is not widely published, a strong predictive framework can be established based on its molecular structure, the principles of intermolecular forces, and data from analogous compounds. The presence of both hydrogen-bond donating and accepting groups, alongside a non-polar aromatic ring, results in a solubility profile that favors polar protic solvents. For precise applications, the equilibrium shake-flask method provides a robust and reliable means of determining thermodynamic solubility. As the importance of benzamide derivatives, particularly in the context of PARP inhibition, continues to grow, a thorough characterization of the physicochemical properties of key intermediates like this compound will be increasingly vital for the advancement of medicinal chemistry and the development of new therapeutics.

References

- Recrystallization - Single Solvent. (n.d.).

- 3-Hydroxy-benzamide - Physico-chemical Properties. (n.d.). ChemBK.

- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.

- 3-hydroxy-benzamide. (n.d.). Cheméo.

- Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

- RECRYSTALLIZATION. (n.d.). ResearchGate.

- Benzamide, 3-(hydroxymethyl)-. (n.d.). PubChem.

- Benzamide. (n.d.). In Wikipedia.

- Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.

- Synthesis of N-(hydroxymethyl)benzamide. (n.d.). PrepChem.com.

- Process for the synthesis of a benzamide derivative. (n.d.). Google Patents.

- Rate of formation of N-(hydroxymethyl)benzamide derivatives in water as a function of pH and their equilibrium constants. (n.d.). ResearchGate.

- Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. (n.d.). AWS.

- The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. (1983). Biochemical Pharmacology, 32(11), 1773–1781. [Link]

- 3-Aminobenzamide Reduces Brain Infarction and Neutrophil Infiltration After Transient Focal Cerebral Ischemia in Mice. (1999). Stroke, 30(4), 882–889. [Link]

- Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. (n.d.). ResearchGate.

- Repression of PRMT activities sensitize homologous recombination-proficient ovarian and breast cancer cells to PARP inhibitor tr. (2024). bioRxiv. [Link]

- Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. (2018). Molecules, 23(11), 2949. [Link]

- 3-(Hydroxymethyl)benzaldehyde. (n.d.). PubChem.

- N-[3-(hydroxymethyl)phenyl]benzamide (C14H13NO2). (n.d.). PubChemLite.

Sources

- 1. 3-Aminobenzamide reduces brain infarction and neutrophil infiltration after transient focal cerebral ischemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-benzamide [chembk.com]

- 8. Home Page [chem.ualberta.ca]

- 9. mt.com [mt.com]

A Comprehensive Technical Guide to the Stability and Degradation Profile of 3-(Hydroxymethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Hydroxymethyl)benzamide is a molecule of interest in medicinal chemistry and materials science. Understanding its stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of any potential application. This guide provides an in-depth analysis of the inherent chemical liabilities of this compound, predicts its degradation pathways based on functional group analysis, and outlines a comprehensive, field-proven framework for its stability assessment. While specific experimental data for this compound is limited in public literature, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to provide a robust predictive analysis and a detailed protocol for empirical verification.

Introduction and Physicochemical Properties

This compound is a bifunctional organic molecule featuring a primary benzyl alcohol and a primary benzamide moiety. This unique structure presents specific chemical liabilities that dictate its stability. A foundational understanding of its physicochemical properties is essential before delving into its degradation profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9NO2 | PubChem[1] |

| Molecular Weight | 151.16 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | C1=CC(=CC(=C1)C(=O)N)CO | PubChem[1] |

| CAS Number | 68382-12-7 | ChemicalBook[2] |

Predicted Degradation Pathways

The degradation of this compound is primarily governed by the reactivity of its two functional groups: the amide and the benzyl alcohol. The most probable degradation pathways are hydrolysis and oxidation.

Hydrolytic Degradation

The benzamide functional group is susceptible to hydrolysis under both acidic and basic conditions. This process cleaves the amide bond.[3]

-

Acid-Catalyzed Hydrolysis : In an acidic medium, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[4][5] This results in the formation of 3-(hydroxymethyl)benzoic acid and an ammonium salt.[3]

-

Base-Catalyzed Hydrolysis : Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This leads to the formation of a carboxylate salt, in this case, sodium 3-(hydroxymethyl)benzoate, and ammonia.[3]

Oxidative Degradation

The primary benzyl alcohol moiety is prone to oxidation. This can occur in the presence of various oxidizing agents or through auto-oxidation. The oxidation process is typically a two-step reaction.[6]

-

Initial Oxidation : The hydroxymethyl group is first oxidized to an aldehyde, forming 3-formylbenzamide.

-

Further Oxidation : The intermediate aldehyde is then readily oxidized to a carboxylic acid, yielding 3-carbamoylbenzoic acid.[6] Strong oxidizing agents like potassium permanganate are known to facilitate this transformation effectively.[6][7]

The following diagram illustrates these predicted primary degradation pathways.

Sources

- 1. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 68382-12-7 CAS MSDS (3-(hydroxymethyl)benzamidine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. youtube.com [youtube.com]

- 6. Name the reagent used to convert benzyl alcohol to benzoic acid. - askIITians [askiitians.com]

- 7. Name the reagent used to convert benzyl alcohol to class 12 chemistry CBSE [vedantu.com]